2-(Phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
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Description
This compound is a synthetic derivative of pyran, a six-membered oxygen-containing heterocyclic compound . It’s also known as CID 1067700 . It has an empirical formula of C18H18N2O4S2 and a molecular weight of 390.48 .
Synthesis Analysis
Pyran derivatives can be synthesized using a multicomponent reaction (MCR) approach . This involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Chemical Reactions Analysis
The synthesis of pyran derivatives often results in the formation of a pyran moiety fused with other heterocycles . The process involves a Knoevenagel condensation followed by 6p-electrocyclization .Physical And Chemical Properties Analysis
The compound is a white to light brown powder . It’s soluble in DMSO at a concentration of 10 mg/mL . It should be stored at a temperature between 2-8°C .Future Directions
Pyran derivatives have a broad spectrum of biological and pharmaceutical properties . They’re used in the synthesis of a variety of biologically active natural products . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicine and biology.
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-15(19)13-11-6-7-21-9-12(11)23-14(13)17-16(20)22-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWKOIFHJZQEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
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